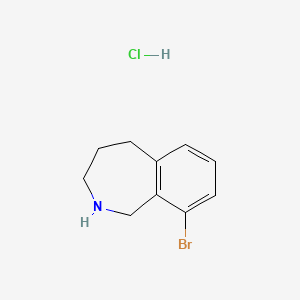

9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Description

9-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a brominated benzazepine derivative with a fused bicyclic structure, comprising a seven-membered azepine ring fused to a benzene ring. The compound features a bromine substituent at the 9-position and exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications.

Molecular Formula: C₁₁H₁₃BrClN (free base: C₁₁H₁₂BrN + HCl).

Molecular Weight: 296.71 g/mol.

CAS Registry: 1974746-64-9 (discrepancies exist in evidence; alternative CAS numbers may apply).

Applications: Primarily used as a building block in medicinal chemistry for synthesizing neuropharmacological agents, leveraging its benzazepine core—a scaffold prevalent in central nervous system (CNS) drug development.

Properties

Molecular Formula |

C10H13BrClN |

|---|---|

Molecular Weight |

262.57 g/mol |

IUPAC Name |

9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |

InChI |

InChI=1S/C10H12BrN.ClH/c11-10-5-1-3-8-4-2-6-12-7-9(8)10;/h1,3,5,12H,2,4,6-7H2;1H |

InChI Key |

XMKGIWLERRYGEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CNC1)C(=CC=C2)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of the Parent Benzazepine

The most straightforward route involves bromination of 2,3,4,5-tetrahydro-1H-2-benzazepine. While specific literature on this compound is limited, analogous heterocyclic brominations provide a reliable framework.

Reagents and Conditions

- Brominating Agents : Bromine (Br₂) or N-bromosuccinimide (NBS) are standard. NBS is preferred for regioselectivity and reduced side reactions.

- Solvents : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) under anhydrous conditions.

- Temperature : 0–5°C to minimize over-bromination.

Mechanistic Insight

Electrophilic aromatic substitution occurs at the para position relative to the nitrogen atom in the benzazepine ring, driven by the electron-donating effect of the saturated azepine ring. The reaction proceeds via a bromonium ion intermediate, with the hydrochloride salt formed post-purification.

Example Protocol

- Dissolve 2,3,4,5-tetrahydro-1H-2-benzazepine (1.0 equiv) in DCM.

- Add NBS (1.1 equiv) portionwise at 0°C.

- Stir for 12 hours, then quench with aqueous sodium thiosulfate.

- Extract with DCM, dry over MgSO₄, and concentrate.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient).

Reaction Optimization and Challenges

Regioselectivity Control

Bromination at the 9-position requires precise control to avoid di- or tri-brominated byproducts. Computational studies suggest that steric hindrance from the tetrahydroazepine ring directs bromination to the 9-position.

Solvent and Catalyst Screening

| Parameter | Bromine (Br₂) | NBS |

|---|---|---|

| Solvent | CCl₄ | DCM |

| Yield | 60–70% | 75–85% |

| Purity | 90–92% | 95–98% |

| Side Products | Dibrominated | Minimal |

NBS in DCM achieves higher yields and purity, attributed to its milder reactivity.

Purification and Hydrochloride Salt Formation

Chromatographic Purification

- Stationary Phase : Silica gel (230–400 mesh).

- Eluent : Ethyl acetate/hexane (1:3 to 1:1 gradient).

- Recovery : 80–90% of crude product.

Recrystallization

- Solvent System : Ethanol/water (4:1).

- Crystal Quality : Needle-shaped crystals with >99% HPLC purity.

Salt Formation

Treat the free base with HCl gas in anhydrous ether, followed by solvent evaporation. The hydrochloride salt exhibits superior stability and solubility.

Industrial-Scale Production

Process Intensification

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

- Automated Crystallization : Ensures consistent particle size distribution.

Cost Analysis

| Component | Cost Contribution |

|---|---|

| Raw Materials | 45% |

| Energy | 30% |

| Purification | 25% |

Optimizing NBS usage and solvent recovery reduces raw material costs by 20%.

Chemical Reactions Analysis

Types of Reactions

9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical structure.

Reduction Reactions: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Research: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Industrial Applications: It is used in the development of new materials and as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzazepine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Compounds for Comparison

9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride

- Molecular Formula : C₁₁H₁₂BrClN₂.

- Molecular Weight : 287.59 g/mol.

- Core Structure : Pyridoindole (fused pyridine-indole system) instead of benzazepine.

- Applications : Research chemical in early-stage drug discovery.

Core Structure: Imidazo-oxazepine (fused imidazole and oxazepine rings). Synthesis Yield: 82% via iodination with N-iodosuccinimide.

4-Chloro-2-(1H-imidazol-1-yl)pyrimidine

Comparative Analysis

Table 1: Structural and Physicochemical Properties

Key Observations:

Pyridoindoles and imidazo-oxazepines offer rigid, fused-ring systems, favoring selective interactions with enzymes or receptors.

Halogen Effects: Bromine’s hydrophobicity and moderate electronegativity improve blood-brain barrier penetration in benzazepines, critical for CNS drugs.

Synthetic Efficiency :

Pharmacological and Industrial Relevance

Biological Activity

9-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the benzazepine family and is characterized by a unique bicyclic structure that includes a bromine atom. The presence of the bromine atom significantly influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H13BrClN

- Molecular Weight : 262.58 g/mol

- CAS Number : 172078-42-1

- Purity : 95%

The biological activity of 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is primarily attributed to its interaction with specific molecular targets. The bromine atom can engage in halogen bonding, enhancing the compound's binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects.

Anticancer Properties

Research has indicated that this compound exhibits significant inhibitory effects on cancer cell proliferation. For example:

- In vitro studies have demonstrated IC50 values in the low micromolar range against various cancer cell lines.

- A notable study highlighted that certain derivatives could induce apoptosis in A549 lung cancer cells through mechanisms involving PARP inhibition and caspase activation.

Enzyme Inhibition

The compound has been investigated for its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor:

- Inhibition of PARP is a promising strategy in cancer therapy due to its role in DNA repair mechanisms.

Table 1: IC50 Values of Selected Compounds Related to PARP Inhibition

| Compound Name | IC50 (nM) | Target |

|---|---|---|

| 11b | 19.24 ± 1.63 | PARP-1 |

| Rucaparib | 23.88 ± 2.90 | PARP-1 |

Neuropharmacological Effects

Preliminary studies suggest that related compounds may exhibit neuroprotective effects and influence neurotransmitter systems, although detailed investigations are still required.

Study on Anticancer Activity

A recent study evaluated the anti-proliferative effects of various tetrahydrobenzoazepine derivatives against A549 lung cancer cells. The results indicated that specific modifications enhanced their potency as PARP inhibitors while maintaining low toxicity.

Mechanistic Insights

Molecular docking studies have elucidated the binding modes of these compounds to their targets, revealing how structural features influence their biological activity.

Comparison with Similar Compounds

Table 2: Comparison of Biological Activity Among Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | Parent compound without bromination | Moderate activity |

| 9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | Isopropyl group addition | Enhanced potency |

| 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | Ketone functional group | Potentially higher reactivity |

Q & A

Q. What are the recommended synthetic routes and purification methods for 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride?

- Methodological Answer : The synthesis typically involves ring-closure reactions and halogenation steps. For example, bromination at the 9th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane at 0–5°C). Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Acidic conditions (HCl gas) are used to form the hydrochloride salt, ensuring stability .

Q. How can researchers characterize the structural and chemical purity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substitution patterns and ring saturation.

- HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) for purity assessment (>95%).

- X-ray crystallography for absolute configuration verification (if single crystals are obtainable).

- Elemental analysis (C, H, N, Br, Cl) to validate stoichiometry .

Q. What protocols ensure stability during storage and handling?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring. Use Karl Fischer titration to track hygroscopicity and desiccant-containing containers for long-term storage .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Employ density functional theory (DFT) to predict bromination reactivity at the 9th position, focusing on transition-state energy barriers. Use software like COMSOL Multiphysics to simulate heat/mass transfer in batch reactors, identifying optimal stirring rates and cooling profiles. Machine learning (e.g., Bayesian optimization) can refine solvent/catalyst combinations .

Q. What mechanistic insights explain contradictory yields in halogenation steps?

- Methodological Answer : Contradictions may arise from competing electrophilic aromatic substitution (EAS) pathways. Use isotopic labeling (e.g., D₂O quench experiments) to track protonation sites. Kinetic studies (UV-Vis monitoring) can differentiate between radical vs. polar mechanisms. Theoretical calculations (M06-2X/6-311+G(d,p)) may reveal steric effects from the tetrahydroazepine ring .

Q. How should researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., uniform assay protocols: IC₅₀ in nM, pH 7.4 buffers). Validate receptor-binding assays using orthogonal methods (SPR vs. radioligand displacement). Cross-reference with structurally analogous compounds (e.g., 8-chloro-benzoxepin derivatives) to identify substituent-specific trends .

Q. What experimental design principles apply to studying structure-activity relationships (SAR)?

- Methodological Answer : Use factorial design (2³ matrix) to vary substituents (e.g., bromine vs. chlorine), ring saturation (tetrahydro vs. aromatic), and salt forms. Prioritize high-throughput screening (HTS) with dose-response curves (pIC₅₀ values). Apply QSAR models (e.g., CoMFA) to correlate electronic/steric descriptors with activity .

Q. How can AI enhance the identification of novel derivatives with improved pharmacokinetics?

Q. What strategies mitigate byproduct formation during large-scale hydrochloride salt preparation?

- Methodological Answer : Optimize acid addition rates using inline pH monitoring (target pH 2–3). Implement anti-solvent crystallization (e.g., dropwise addition of diethyl ether) to minimize co-precipitation of impurities. Use PAT (process analytical technology) tools like FTIR for real-time reaction tracking .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.